molecular formula C20H17F2N5 B11666285 6-amino-8-(2,4-difluorophenyl)-2-ethyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-8-(2,4-difluorophenyl)-2-ethyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B11666285
M. Wt: 365.4 g/mol
InChI Key: DASOHEDSKCVXGD-UHFFFAOYSA-N
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Description

6-AMINO-8-(2,4-DIFLUOROPHENYL)-2-ETHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-(2,4-DIFLUOROPHENYL)-2-ETHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multicomponent reactions (MCRs). These reactions often include aldehydes, malononitrile, and β-ketoesters as starting materials. The reaction conditions can vary, but they generally involve the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-(2,4-DIFLUOROPHENYL)-2-ETHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-AMINO-8-(2,4-DIFLUOROPHENYL)-2-ETHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various biological targets.

    Industry: The compound can be used in the development of new materials and industrial processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-8-(2,4-DIFLUOROPHENYL)-2-ETHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-AMINO-8-(2,4-DIFLUOROPHENYL)-2-ETHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE stands out due to its specific structural features and functional groups

Properties

Molecular Formula

C20H17F2N5

Molecular Weight

365.4 g/mol

IUPAC Name

6-amino-8-(2,4-difluorophenyl)-2-ethyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C20H17F2N5/c1-2-27-6-5-13-15(8-23)19(26)20(10-24,11-25)18(16(13)9-27)14-4-3-12(21)7-17(14)22/h3-5,7,16,18H,2,6,9,26H2,1H3

InChI Key

DASOHEDSKCVXGD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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